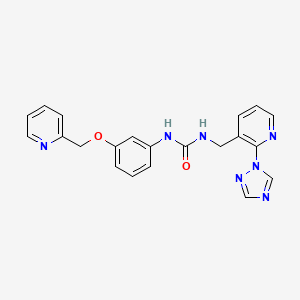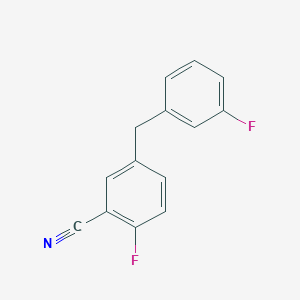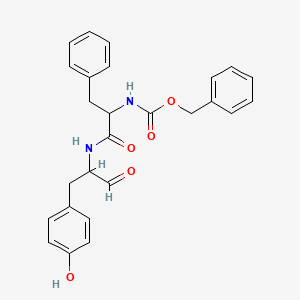
3-Bromo-6-chloroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-bromo-6-chloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-6-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :
Condensation Reaction: Substituted anthranilonitriles are condensed with 1,1,1-trichloro-4-ethoxybut-3-enone to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.
Halogenation: The quinoline core is then subjected to halogenation reactions to introduce the bromo and chloro substituents at the desired positions.
Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-Amino-3-bromo-6-chloroquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-bromo-6-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-bromo-6-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-bromo-6-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
6-Bromoquinoline: Studied for its antimicrobial properties.
4-Chloroquinoline: Investigated for its potential use in various therapeutic applications.
Uniqueness
4-Amino-3-bromo-6-chloroquinoline is unique due to the combination of amino, bromo, and chloro substituents on the quinoline ring.
Eigenschaften
CAS-Nummer |
1065088-30-3 |
|---|---|
Molekularformel |
C9H6BrClN2 |
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
3-bromo-6-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) |
InChI-Schlüssel |
PJVBMHRPJKFPJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


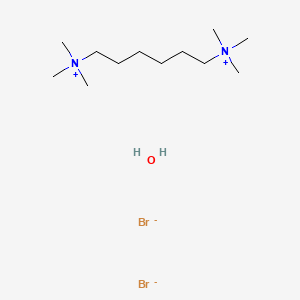
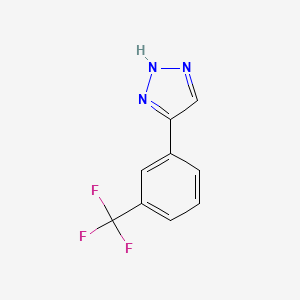
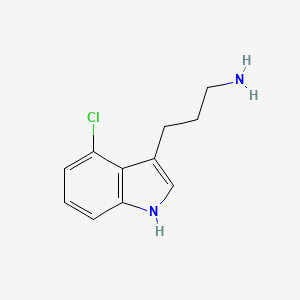
![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
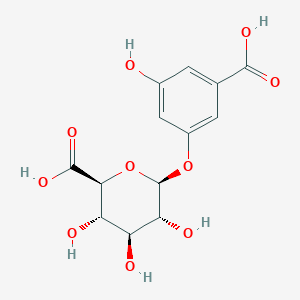
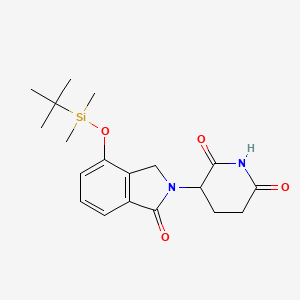


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
